

Technical Guide: Synthesis of N-(cyclohexylmethyl)-2-hydroxyacetamide

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Compound of Interest

Compound Name: *N*-(cyclohexylmethyl)-2-hydroxyacetamide

CAS No.: 645405-30-7

Cat. No.: B3002934

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Executive Summary

N-(cyclohexylmethyl)-2-hydroxyacetamide (CAS 645405-30-7) is a functionalized amide intermediate often utilized in the synthesis of pharmaceutical motifs, particularly in the development of mucolytics, kinase inhibitors, and antifouling agents. Its structure comprises a lipophilic cyclohexylmethyl tail coupled to a hydrophilic glycolic acid headgroup.

This guide details the synthesis of this molecule, prioritizing the Aminolysis of Alkyl Glycolates as the primary, scalable, and atom-economical pathway. Alternative routes involving coupling reagents and direct condensation are analyzed for specific laboratory constraints.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of **N-(cyclohexylmethyl)-2-hydroxyacetamide** relies on the formation of the amide bond (

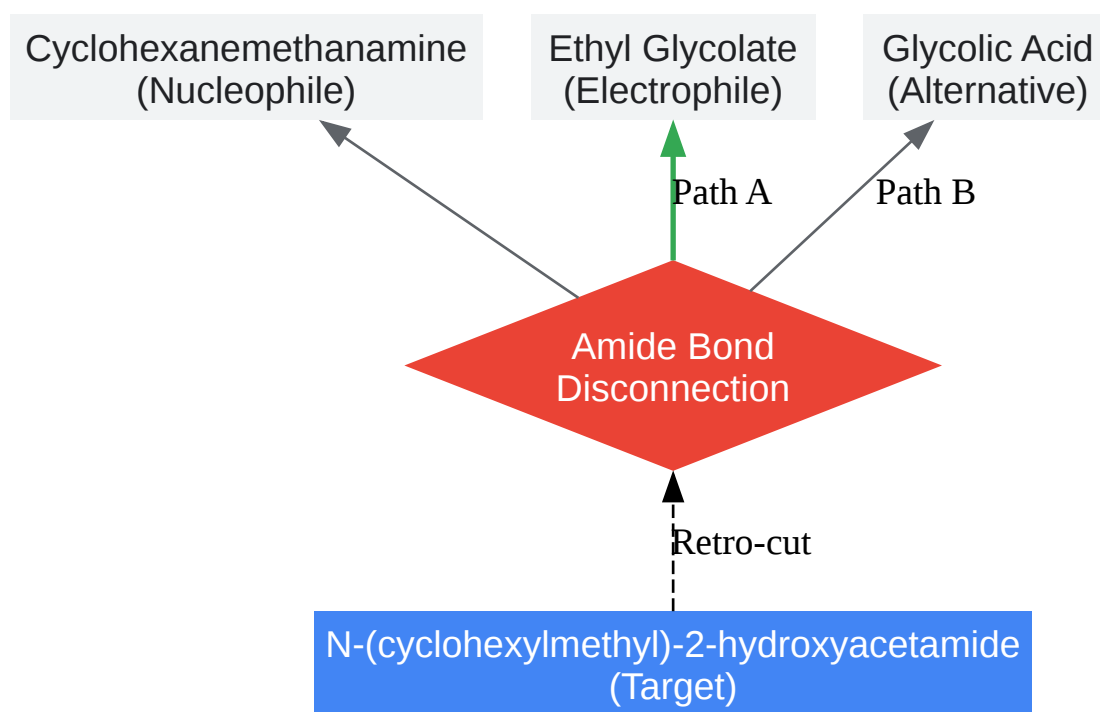
). The presence of the

-hydroxyl group presents a chemoselectivity challenge: the hydroxyl group is nucleophilic and can compete with the amine, potentially leading to ester byproducts or polymerization (polyglycolide formation).

Strategic Disconnections

- Path A (Recommended): Nucleophilic acyl substitution of an -hydroxy ester (Ethyl glycolate) by the amine. This exploits the higher nucleophilicity of the primary amine over the hydroxyl group.
- Path B (Coupling): Direct activation of Glycolic acid using carbodiimides (EDC/DCC). Requires careful pH control to prevent O-acylation.
- Path C (Protection Strategy): Acylation using Acetoxyacetyl chloride followed by hydrolysis. High yielding but adds two synthetic steps (protection/deprotection).

Retrosynthesis Diagram



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Figure 1: Retrosynthetic breakdown identifying Cyclohexanemethanamine and Ethyl Glycolate as the optimal precursors.

Primary Protocol: Aminolysis of Ethyl Glycolate

This method is preferred for its "green" profile—avoiding chlorinated solvents and toxic coupling reagents. The reaction is driven by the nucleophilicity of the primary amine and the

removal of ethanol.

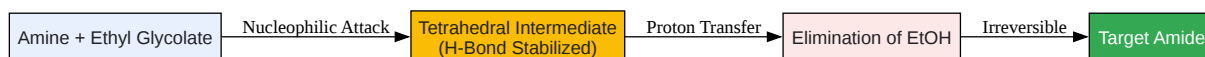
Reaction Scheme

Mechanistic Insight

The reaction proceeds via a tetrahedral intermediate.^[1] Although esters are generally sluggish towards aminolysis,

-hydroxy esters exhibit enhanced reactivity. The

-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and stabilizing the transition state.



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Figure 2: Mechanism of aminolysis facilitated by internal hydrogen bonding of the alpha-hydroxy group.

Experimental Protocol

Reagents:

- Cyclohexanemethanamine (1.0 equiv)
- Ethyl glycolate (1.1 equiv)
- Solvent: Methanol (anhydrous) or solvent-free (neat)
- Catalyst (Optional): 10 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for faster kinetics, though uncatalyzed is sufficient.

Step-by-Step Procedure:

- Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Cyclohexanemethanamine (11.3 g, 100 mmol) in Methanol (30 mL).

- Addition: Add Ethyl glycolate (11.4 g, 110 mmol) dropwise over 10 minutes at room temperature. Note: Slight exotherm may occur.
- Reaction: Heat the mixture to mild reflux (65°C) for 12–16 hours.
 - Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The amine spot (ninhydrin active) should disappear.
- Workup:
 - Cool the mixture to room temperature.
 - Concentrate under reduced pressure (rotary evaporator) to remove Methanol and byproduct Ethanol.
- Purification:
 - The residue is typically a viscous oil that solidifies upon standing.
 - Recrystallization: Dissolve crude solid in minimal hot Ethyl Acetate. Add Hexane dropwise until turbid. Cool to 4°C overnight.
 - Filtration: Collect white crystalline solid by vacuum filtration.
- Yield: Expected yield 85–92%.

Alternative Pathway: Direct Condensation (DCC Coupling)

Use this method if the ester is unavailable or if working on a milligram scale where yield maximization is critical despite higher cost.

Reagents:

- Glycolic acid (1.0 equiv)
- Cyclohexanemethanamine (1.0 equiv)

- DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)
- HOBt (Hydroxybenzotriazole) (1.1 equiv) - Crucial to prevent racemization if chiral, and to suppress O-acylation.
- Solvent: DCM or DMF.

Critical Consideration: The free hydroxyl group on glycolic acid can react with the activated ester intermediate (O-acylation), leading to oligomers. HOBt is essential here to convert the O-acylisourea to a less reactive HOBt-ester, which reacts selectively with the amine.

Analytical Characterization (QC)

Upon isolation, the compound must be validated against the following spectral parameters.

Technique	Parameter	Expected Signal / Observation	Interpretation
1H NMR	3.95 ppm (s, 2H)	Singlet, -OH	Alpha-methylene protons next to hydroxyl.
1H NMR	3.10 ppm (t, 2H)	Triplet,	Methylene bridge connecting ring to amide.
1H NMR	7.8–8.2 ppm (br)	Broad Singlet	Amide NH proton (exchangeable with D_2O).
13C NMR	172.5 ppm	Quaternary C	Carbonyl Carbon ($C=O$).
13C NMR	62.1 ppm	Secondary C	Alpha-carbon ($C-O$).
IR	3300–3400 cm^{-1}	Broad Band	O-H and N-H stretching overlap.
IR	1640–1655 cm^{-1}	Strong Peak	Amide I band ($C=O$ stretch).
MS (ESI)	172.1 [M+H]	Molecular Ion	Consistent with Formula

Troubleshooting & Optimization

Common Failure Modes

- Oligomerization:

- Symptom:[2][3][4] Product is a gummy insoluble solid; MS shows peaks at [M+58]+ (glycolyl unit addition).
- Cause: Reaction temperature too high or excess glycolate used.
- Fix: Maintain strict stoichiometry (1:1.1) and keep temperature below 70°C.
- Incomplete Conversion:
 - Symptom:[2][3][4] Residual amine smell; TLC shows starting material.
 - Cause: Equilibrium limitation in aminolysis.[4]
 - Fix: Use a Dean-Stark trap (if using high boiling solvent) or molecular sieves to remove ethanol/methanol, shifting equilibrium to the right.

Safety Note

- Cyclohexanemethanamine: Corrosive and lachrymator. Handle in a fume hood.
- Ethyl Glycolate: Irritant.
- Waste: Dispose of halogenated solvents (if used in workup) separately.

References

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